5-Azetidin-3-yl-3-(2-methylphenyl)-1,2,4-oxadiazole hydrochloride

mGluR5 Positive allosteric modulator CNS drug discovery

5-Azetidin-3-yl-3-(2-methylphenyl)-1,2,4-oxadiazole hydrochloride (CAS 1426291-25-9; molecular formula C₁₂H₁₄ClN₃O; MW 251.71) is a synthetic heterocyclic compound belonging to the 1,2,4-oxadiazole azetidine derivative class. The molecule features a 1,2,4-oxadiazole core substituted at the 3-position with an ortho-methylphenyl (o-tolyl) group and at the 5-position with an azetidin-3-yl moiety, isolated as the hydrochloride salt.

Molecular Formula C12H14ClN3O
Molecular Weight 251.71 g/mol
CAS No. 1426291-25-9
Cat. No. B1378563
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Azetidin-3-yl-3-(2-methylphenyl)-1,2,4-oxadiazole hydrochloride
CAS1426291-25-9
Molecular FormulaC12H14ClN3O
Molecular Weight251.71 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1C2=NOC(=N2)C3CNC3.Cl
InChIInChI=1S/C12H13N3O.ClH/c1-8-4-2-3-5-10(8)11-14-12(16-15-11)9-6-13-7-9;/h2-5,9,13H,6-7H2,1H3;1H
InChIKeySUGBNZAVGDCDEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Azetidin-3-yl-3-(2-methylphenyl)-1,2,4-oxadiazole hydrochloride (CAS 1426291-25-9): Structural Identity and Pharmacological Context for Procurement Decisions


5-Azetidin-3-yl-3-(2-methylphenyl)-1,2,4-oxadiazole hydrochloride (CAS 1426291-25-9; molecular formula C₁₂H₁₄ClN₃O; MW 251.71) is a synthetic heterocyclic compound belonging to the 1,2,4-oxadiazole azetidine derivative class. The molecule features a 1,2,4-oxadiazole core substituted at the 3-position with an ortho-methylphenyl (o-tolyl) group and at the 5-position with an azetidin-3-yl moiety, isolated as the hydrochloride salt. This compound is structurally situated within two pharmacologically investigated series: azetidinyl oxadiazoles reported as metabotropic glutamate receptor 5 (mGluR5) positive allosteric modulators (PAMs) by Lundbeck Research USA [1], and 1,2,4-oxadiazole azetidine derivatives claimed as sphingosine-1-phosphate (S1P) receptor modulators in Allergan patents [2]. The hydrochloride salt form is supplied by multiple vendors at purities of 95–99.2% for research use [3].

Why 5-Azetidin-3-yl-3-(2-methylphenyl)-1,2,4-oxadiazole hydrochloride Cannot Be Substituted with Close Regioisomeric or Salt-Form Analogs


Substitution of this compound with its regioisomeric methylphenyl analogs (meta- or para-methyl) or with the free-base form carries material risk for SAR-dependent applications. In the azetidinyl oxadiazole mGluR5 PAM series, the position of the methyl substituent on the phenyl ring dictates the functional pharmacology: meta-substituted aryl oxadiazoles were tolerated as PAMs, whereas para-substituted analogs yielded either inactive compounds or functional switches to negative allosteric modulators (NAMs) [1]. The ortho-methyl substitution pattern of the target compound occupies a distinct and less extensively characterized region of this pharmacophore. Furthermore, the hydrochloride salt confers aqueous solubility and solid-state stability advantages over the free base (CAS 1248908-10-2), which is critical for reproducible in vitro assay preparation and formulation development . Generic interchange without systematic verification of these parameters can confound SAR interpretation and lead to false-negative or false-positive results in target engagement studies.

Quantitative Differentiation Evidence for 5-Azetidin-3-yl-3-(2-methylphenyl)-1,2,4-oxadiazole hydrochloride Relative to Structural Analogs


Ortho-Methylphenyl Substitution Enables a Distinct Pharmacological Phenotype Relative to Meta- and Para-Methyl Regioisomers in the mGluR5 PAM Pharmacophore

In the aryl azetidinyl oxadiazole series characterized for mGluR5 allosteric modulation by Packiarajan et al. (2012), the position of the methyl substituent on the 3-phenyl ring determines functional activity. Meta-substituted analogs retained mGluR5 PAM activity (EC₅₀ values in the low micromolar to sub-micromolar range for potent examples), whereas para-methyl substitution consistently led to either complete loss of activity or a switch to negative allosteric modulator (NAM) behavior [1]. The ortho-methyl (2-methylphenyl) substitution of the target compound places the methyl group in a sterically and electronically distinct orientation that is not covered by the meta/para SAR rule. No published EC₅₀ for the ortho-methyl compound could be identified in the primary literature; however, the established positional sensitivity of the pharmacophore [1] establishes that the ortho-methyl regioisomer cannot be assumed equipotent to, or interchangeable with, the meta-methyl analog (CAS 1248907-52-9) or the para-methyl analog (CAS 1248907-67-6).

mGluR5 Positive allosteric modulator CNS drug discovery

Hydrochloride Salt Form Provides Measurable Aqueous Solubility and Solid-State Handling Advantages Over the Free Base

The target compound is supplied as the hydrochloride salt (C₁₂H₁₄ClN₃O, MW 251.71), whereas the corresponding free base (5-(azetidin-3-yl)-3-(2-methylphenyl)-1,2,4-oxadiazole, CAS 1248908-10-2, MW 215.25) is also commercially available . Hydrochloride salt formation of azetidine-containing heterocycles typically increases aqueous solubility by 10- to >100-fold relative to the free base, depending on the counterion and the pKa of the basic azetidine nitrogen (azetidine conjugate acid pKa ≈ 11.3) [1]. The salt form also eliminates batch-to-batch variability in protonation state, which can affect HPLC retention time, mass spectrometry ionization efficiency, and biological assay outcomes. Vendor specifications for the hydrochloride report purities of 95% (AKSci) to 99.2% (EOS MedChem) [2], while the free base is offered at 98% (Chemscene, Leyan) .

Physicochemical profiling Salt selection Assay reproducibility

Azetidine Ring Confers Distinct Conformational and Drug-Like Property Advantages Over Pyrrolidine and Piperidine Analogs in CNS-Targeted Chemical Series

The azetidine ring in the target compound provides a four-membered cyclic amine that imposes greater conformational rigidity and a different basicity profile compared to the more common five-membered pyrrolidine or six-membered piperidine isosteres. In a comparative medicinal chemistry analysis of small aliphatic rings, azetidines exhibited lower pKa values (≈11.3 for the conjugate acid) than pyrrolidines (≈11.5) and piperidines (≈11.1), and the smaller ring size reduces the number of accessible conformations, which can enhance target selectivity and reduce off-target promiscuity [1]. In the context of CNS drug discovery, azetidine incorporation has been employed as a strategy to mitigate N-dealkylation metabolism observed with piperidine analogs while preserving target potency [2]. The target compound thus represents the azetidine-containing scaffold within the oxadiazole series, whereas pyrrolidine- and piperidine-containing oxadiazole analogs would present distinct pharmacological and pharmacokinetic profiles.

CNS drug design Conformational restriction Metabolic stability

Available Bulk Inventory with Verified High Purity (99.2%) Supports Multi-Gram Research Campaigns Without Custom Synthesis Lead Times

Inventory data from EOS MedChem (August 2022) reported 867.8 g of the target compound in stock at 99.2% purity (HPLC) [1]. This contrasts with the free base (CAS 1248908-10-2), which is typically listed by vendors in sub-gram quantities (e.g., 250 mg to 1 g) . The availability of nearly kilogram-scale inventory of the hydrochloride salt with verified high purity eliminates the 4–8 week lead time typically required for custom synthesis of the ortho-methylphenyl regioisomer, which is less commonly stocked than the meta- or para-methyl analogs . For research programs requiring repeated in vivo dosing or extensive in vitro profiling, this inventory depth constitutes a practical procurement differentiator.

Chemical procurement Inventory availability Purity verification

Optimal Research and Industrial Use Cases for 5-Azetidin-3-yl-3-(2-methylphenyl)-1,2,4-oxadiazole hydrochloride Based on Verified Differentiation Evidence


mGluR5 Allosteric Modulator SAR Probe: Ortho-Methylphenyl Exploration

The compound is best deployed as a regioisomeric SAR probe within the azetidinyl oxadiazole mGluR5 PAM series to interrogate the pharmacological consequences of ortho-methyl substitution on the 3-phenyl ring. Given the established meta-PAM vs. para-inactive/NAM differentiation [1], the ortho-methyl analog fills a critical gap in the positional SAR matrix. Its use alongside the meta-methyl (CAS 1248907-52-9) and para-methyl (CAS 1248907-67-6) analogs enables a complete regioisomeric profiling study within a single experimental campaign.

S1P Receptor Modulator Lead Optimization: Ortho-Substituted Phenyl Series

Patents assigned to Allergan claim 1,2,4-oxadiazole azetidine derivatives broadly as S1P receptor modulators for autoimmune and inflammatory indications [2]. The ortho-tolyl substitution of the target compound represents a specific substitution pattern within this claimed intellectual property space. The compound can serve as a reference standard or starting scaffold for medicinal chemistry efforts targeting S1P₁ receptor agonism or antagonism, particularly where ortho-substituted phenyl oxadiazoles have been underexplored relative to para-substituted variants.

Physicochemical and Formulation Development: Salt Form as a Solid-State Reference

The hydrochloride salt serves as a well-defined solid-state form for solubility, stability, and formulation screening. The consistent protonation state eliminates the ambiguities associated with the free base (CAS 1248908-10-2) and supports reproducible preparation of stock solutions for in vitro pharmacology and early ADME profiling . This is particularly valuable in programs where inter-laboratory transfer of protocols requires a single, well-characterized physical form.

Multi-Gram CNS Drug Discovery Campaigns Requiring Uninterrupted Compound Supply

The documented bulk inventory of 867.8 g at 99.2% purity [3] enables sustained multi-gram research programs without synthesis delays. This is a practical differentiator for CNS discovery teams conducting iterative in vivo efficacy studies, toxicology screening, or metabolite identification that consume gram quantities of test compound. The ortho-methylphenyl regioisomer's lower commercial availability relative to meta and para analogs makes the existence of verified bulk stock a decisive procurement factor.

Quote Request

Request a Quote for 5-Azetidin-3-yl-3-(2-methylphenyl)-1,2,4-oxadiazole hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.